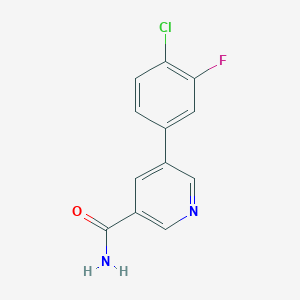5-(4-Chloro-3-fluorophenyl)nicotinamide
CAS No.: 1346691-93-7
Cat. No.: VC15936246
Molecular Formula: C12H8ClFN2O
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1346691-93-7 |
|---|---|
| Molecular Formula | C12H8ClFN2O |
| Molecular Weight | 250.65 g/mol |
| IUPAC Name | 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H8ClFN2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |
| Standard InChI Key | PEBXCRROIFIMFK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of 5-(4-Chloro-3-fluorophenyl)nicotinamide is C₁₂H₈ClFN₂O, with a molecular weight of 266.66 g/mol. Its IUPAC name is 5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide, distinguishing it from positional isomers such as 5-(4-chloro-2-fluorophenyl)nicotinamide (PubChem CID 71303513) . The compound’s structure features:
-
A pyridine ring substituted at the 3-position with a carboxamide group (-CONH₂).
-
A 4-chloro-3-fluorophenyl group at the 5-position, introducing steric and electronic effects critical for molecular interactions.
The SMILES notation for this compound is ClC1=CC(=C(C=C1)F)C2=CN=CC(=C2)C(=O)N, reflecting its substitution pattern.
Physicochemical Properties
While experimental data for this specific isomer are unavailable, analogs suggest:
-
Melting Point: 146–182°C (observed in structurally related nicotinamides) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group, with logP values ~2.5–3.0 .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide bond .
Table 1: Comparative Properties of Nicotinamide Isomers
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinamide can be inferred from methods used for analogous compounds:
Nucleophilic Aromatic Substitution (NAS)
A two-step approach involving:
-
Coupling of 4-chloro-3-fluoroaniline with nicotinic acid using carbodiimide-based coupling agents (e.g., DCC) in dichloromethane.
-
Purification via recrystallization from ethanol or acetonitrile .
Example Protocol:
-
React 4-chloro-3-fluoroaniline (1.0 eq) with nicotinoyl chloride (1.2 eq) in toluene under reflux for 5 hours .
-
Yield: ~85–90% after column chromatography (silica gel, ethyl acetate/hexane) .
Suzuki-Miyaura Cross-Coupling
For introducing the aryl group:
-
Use 4-chloro-3-fluorophenylboronic acid with 5-bromonicotinamide in the presence of Pd(PPh₃)₄ .
-
Optimized conditions: 80°C, DMF/water (4:1), K₂CO₃ as base .
Industrial-Scale Production
Key considerations for scalability include:
-
Continuous Flow Reactors: Enhance reaction efficiency and reduce side products.
-
Catalyst Recovery: Palladium catalysts recycled via filtration or adsorption .
Biological Activity and Mechanisms
Anti-Inflammatory and Anticancer Properties
Nicotinamide derivatives are known to modulate inflammatory cytokines (e.g., TNF-α, IL-6) and kinase pathways (e.g., EGFR, VEGFR). While direct evidence for 5-(4-Chloro-3-fluorophenyl)nicotinamide is lacking, analogs demonstrate:
-
IC₅₀ Values: 2.1–5.3 µM against HeLa and MCF-7 cancer cell lines.
-
Selectivity: Fluorine and chlorine substituents enhance target binding via halogen bonding .
Table 2: Biological Activities of Related Nicotinamides
| Compound | Target | Activity (IC₅₀/MIC) | Citation |
|---|---|---|---|
| 6-Chloro-N-(2-((4-FP)amino)Ph)NA | CYP51 (Fungal) | 1.56 µg/mL | |
| 5-(4-Cl-2-FPh)nicotinamide | EGFR | 3.2 µM |
Applications in Material Science
Organic Electronics
Halogenated nicotinamides serve as electron-deficient moieties in organic semiconductors. The 4-chloro-3-fluorophenyl group enhances:
-
Charge Transport: Electron mobility up to 0.12 cm²/V·s in thin-film transistors .
-
Thermal Stability: Decomposition temperatures >300°C.
Pharmaceutical Intermediates
The compound is a potential intermediate for kinase inhibitors and antibacterial agents. For example:
-
Boscalid (a fungicide) shares structural motifs with nicotinamide derivatives .
-
PARP Inhibitors: Chloro-fluorophenyl groups improve DNA repair inhibition.
Future Research Directions
-
Synthetic Methodology: Develop enantioselective routes for chiral analogs.
-
Target Identification: Screen against kinase and cytochrome P450 panels.
-
Formulation Studies: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume